7-Aminobenzofuran-2-carboxylic acid
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Overview
Description
7-Aminobenzofuran-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3. It features a benzofuran ring substituted with an amino group at the 7th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another approach involves the photochemical Wittig reaction, which offers fewer by-products and meets green chemistry requirements .
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of proton quantum tunneling to minimize side reactions and enhance yield .
Chemical Reactions Analysis
Types of Reactions: 7-Aminobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitrobenzofuran derivatives, benzofuran alcohols, and various substituted benzofurans .
Scientific Research Applications
7-Aminobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Aminobenzofuran: Similar structure but lacks the carboxylic acid group.
Benzofuran-2-carboxylic acid: Similar structure but lacks the amino group.
Benzodifurans: More complex structures with additional furan rings.
Uniqueness: 7-Aminobenzofuran-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the benzofuran ring. This dual functionality enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-amino-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEOBECKCCFMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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